molecular formula C18H19N5O B2998022 2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1207050-66-5

2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No. B2998022
M. Wt: 321.384
InChI Key: ZCXGMDCBELWHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone, also known as INDPI, is a novel compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

Researchers have explored the synthesis and characterization of novel compounds containing piperazine and morpholine moieties, demonstrating the versatility of these structures in creating a wide range of derivatives with potential biological activities. For instance, dihydropyrimidinone derivatives have been synthesized using a one-pot Biginelli synthesis, showcasing the chemical reactivity and potential for further medicinal chemistry exploration of such compounds (Bhat et al., 2018).

Anticancer Activity

The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlights the therapeutic potential of these compounds. Researchers have developed a variety of derivatives, some of which showed promising anticancer activity against different cancer cell lines, suggesting that modifications of the core structure could lead to significant therapeutic benefits (Kumar et al., 2013).

Anti-HIV Activity

The synthesis and in vitro evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives for anti-HIV activity demonstrate the potential of such compounds in antiviral therapy. This research contributes to the development of non-nucleoside reverse transcriptase inhibitors, offering insights into the structural requirements for anti-HIV activity (Al-Masoudi et al., 2007).

Antibacterial Activity

The microwave-assisted synthesis of compounds containing the piperidine moiety and their subsequent evaluation for antibacterial activity underline the potential of these derivatives in combating bacterial infections. This approach not only offers a rapid and efficient synthesis method but also highlights the biological relevance of the synthesized compounds (Merugu et al., 2010).

Novel Synthesis Approaches

The electrochemical synthesis of new mono and di-substituted hydroquinone and benzoquinone derivatives, incorporating indole and piperazine units, showcases innovative methods for creating complex molecules. This research provides a new perspective on the synthesis of potentially biologically active compounds, expanding the toolkit for medicinal chemistry (Nematollahi et al., 2014).

properties

IUPAC Name

2-indol-1-yl-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-17(14-23-9-6-15-4-1-2-5-16(15)23)21-10-12-22(13-11-21)18-19-7-3-8-20-18/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXGMDCBELWHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

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